5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol 5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17813189
InChI: InChI=1S/C11H17NO3/c1-8(13)6-12-7-9-3-4-11(15-2)10(14)5-9/h3-5,8,12-14H,6-7H2,1-2H3
SMILES:
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol

CAS No.:

Cat. No.: VC17813189

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol -

Specification

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name 5-[(2-hydroxypropylamino)methyl]-2-methoxyphenol
Standard InChI InChI=1S/C11H17NO3/c1-8(13)6-12-7-9-3-4-11(15-2)10(14)5-9/h3-5,8,12-14H,6-7H2,1-2H3
Standard InChI Key PNHWALUPPRZNHY-UHFFFAOYSA-N
Canonical SMILES CC(CNCC1=CC(=C(C=C1)OC)O)O

Introduction

5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol is a phenolic compound with a unique structure that includes a methoxy group, a hydroxyl group, and an aminomethyl group attached to a phenolic ring. Its molecular formula is C11H17NO3, and it has a molecular weight of approximately 211.26 g/mol . This compound is of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis

The synthesis of 5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 2-amino-1-propanol under controlled conditions. This reaction is often conducted in the presence of suitable catalysts and solvents like methanol or ethanol at elevated temperatures to facilitate product formation.

Biological Activities

Research indicates that 5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol exhibits significant biological activities, particularly antimicrobial and anti-inflammatory properties. These effects are likely mediated through interactions with specific enzymes or receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Several compounds share structural features or functional groups with 5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol. A comparison highlighting its uniqueness is provided below:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-methylpropan-1-olAminomethyl and hydroxy groupsLacks the methoxy group
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acidHydroxy and aminomethyl groupsDifferent core structure (indole vs phenol)
N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamideMethoxy and hydroxy groupsContains tert-butyl group, altering solubility and reactivity
2-{[(2-Hydroxyethyl)amino]methyl}-5-methoxyphenolSimilar phenolic structureDifferent alkyl chain length affects solubility
5-{[(3-Hydroxypropyl)amino]methyl}-2-methoxyphenolSimilar structure but different hydroxy group positionVariation in position affects biological activity

Applications and Future Research

5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol has diverse applications across various fields due to its unique combination of functional groups. Ongoing research aims to elucidate its interactions with molecular targets further, providing insight into its mechanisms of action and therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator